Ethyl 3,5-difluoro-4-formylbenzoate

Catalog No.
S12744861
CAS No.
M.F
C10H8F2O3
M. Wt
214.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3,5-difluoro-4-formylbenzoate

Product Name

Ethyl 3,5-difluoro-4-formylbenzoate

IUPAC Name

ethyl 3,5-difluoro-4-formylbenzoate

Molecular Formula

C10H8F2O3

Molecular Weight

214.16 g/mol

InChI

InChI=1S/C10H8F2O3/c1-2-15-10(14)6-3-8(11)7(5-13)9(12)4-6/h3-5H,2H2,1H3

InChI Key

JIYDAILKWORAGF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)F)C=O)F

Ethyl 3,5-difluoro-4-formylbenzoate is an organic compound characterized by its molecular formula C10H8F2O3 and a molecular weight of 214.16 g/mol. It is a derivative of benzoic acid, featuring two fluorine atoms at the 3 and 5 positions and a formyl group at the 4 position of the benzene ring. This structural arrangement imparts unique electronic properties to the compound, making it valuable in various chemical and biological applications. The compound is known for its potential as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical development.

  • Oxidation: The formyl group can be oxidized to form 3,5-difluoro-4-carboxybenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The formyl group can be reduced to a hydroxymethyl group, yielding ethyl 3,5-difluoro-4-hydroxymethylbenzoate via reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The fluorine atoms can undergo nucleophilic aromatic substitution, allowing for the introduction of various functional groups depending on the nucleophile used.

Research indicates that ethyl 3,5-difluoro-4-formylbenzoate exhibits notable biological activity. The presence of fluorine atoms enhances its binding affinity to certain biological targets, potentially improving its efficacy in enzyme interactions and metabolic pathways. Such properties make it a candidate for further investigation in drug discovery and development, particularly concerning its role in modulating enzyme activity .

The synthesis of ethyl 3,5-difluoro-4-formylbenzoate typically involves the esterification of 3,5-difluoro-4-formylbenzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. This reaction is generally conducted under reflux conditions to ensure complete esterification. In industrial applications, continuous flow processes may be employed to enhance efficiency and yield while reducing production costs.

Ethyl 3,5-difluoro-4-formylbenzoate has several applications:

  • In Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
  • In Pharmaceutical Research: The compound is utilized in studies exploring enzyme interactions and metabolic pathways involving fluorinated compounds.
  • In Material Science: It is used to produce specialty chemicals with enhanced thermal stability and resistance to degradation .

The interaction studies involving ethyl 3,5-difluoro-4-formylbenzoate focus on its mechanism of action within biological systems. The compound may interact with various enzymes or receptors, influencing their activity due to its unique electronic properties imparted by the fluorine substituents. These interactions are critical for understanding its potential therapeutic applications .

Ethyl 3,5-difluoro-4-formylbenzoate can be compared with several similar compounds based on their structural characteristics and reactivity:

Compound NameMolecular FormulaUnique Features
Ethyl 2,5-difluoro-4-formylbenzoateC10H8F2O3Fluorine atoms at positions 2 and 5
Methyl 3,5-difluoro-4-formylbenzoateC9H6F2O3Methyl ester group instead of ethyl
Ethyl 3-fluoro-4-formylbenzoateC9H7F1O3Only one fluorine atom at position 3
Ethyl 3,5-difluorobenzoateC9H7F2O2Lacks the formyl group; simpler structure
Methyl 2-fluoro-4-formylbenzoateC9H7F1O3Fluorine atom at position 2

The uniqueness of ethyl 3,5-difluoro-4-formylbenzoate lies in its specific substitution pattern that influences its reactivity and potential applications in synthesis and biological research .

XLogP3

1.8

Hydrogen Bond Acceptor Count

5

Exact Mass

214.04415044 g/mol

Monoisotopic Mass

214.04415044 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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